Home > Products > Screening Compounds P10188 > Nav1.1 activator 1
Nav1.1 activator 1 -

Nav1.1 activator 1

Catalog Number: EVT-2772347
CAS Number:
Molecular Formula: C24H23F3N4O
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nav1.1 activator 1 is a compound that selectively activates the sodium channel Nav1.1, which plays a critical role in neuronal excitability and signal transmission. This compound has garnered attention due to its potential therapeutic applications, particularly in treating neurological disorders such as Dravet syndrome, a severe form of epilepsy characterized by mutations in the SCN1A gene that encodes the Nav1.1 channel.

Source

Nav1.1 activator 1 was developed through research focused on enhancing the function of the Nav1.1 sodium channel, especially in the context of diseases where its activity is compromised. The compound has been studied for its ability to restore normal function in neurons affected by genetic mutations or other pathological conditions.

Classification

Nav1.1 activator 1 belongs to a class of pharmacological agents known as sodium channel modulators. These compounds can either activate or inhibit sodium channels, influencing neuronal excitability and synaptic transmission.

Synthesis Analysis

Methods

The synthesis of Nav1.1 activator 1 involves several steps, typically starting from commercially available precursors. The process includes:

  • Chemical Reactions: Utilizing techniques such as coupling reactions, where two chemical entities are linked to form a new compound.
  • Purification Techniques: Employing methods like chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis may also involve:

  • Analytical Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
  • Yield Optimization: Adjusting reaction conditions (temperature, time, solvent) to maximize the yield of Nav1.1 activator 1.
Molecular Structure Analysis

Structure

Data

  • Molecular Formula: The exact molecular formula is not provided in the search results but would typically include elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Crystallography: Structural data may be derived from crystallographic studies if available, revealing how the compound fits into the binding site of the Nav1.1 channel.
Chemical Reactions Analysis

Reactions

Nav1.1 activator 1 undergoes specific interactions with the Nav1.1 channel, facilitating its activation:

  • Binding Mechanism: The compound binds to allosteric sites on the Nav1.1 channel, enhancing sodium ion conductance.
  • Electrophysiological Characterization: Studies have shown that application of Nav1.1 activator 1 increases peak sodium currents in neurons expressing the Nav1.1 channel.

Technical Details

  • Kinetics: The kinetics of activation and inactivation can be analyzed using voltage-clamp techniques to measure changes in ionic currents upon application of the activator.
  • Dose-Response Curves: These curves help determine the effective concentration range for optimal activation of Nav1.1.
Mechanism of Action

Process

Nav1.1 activator 1 enhances neuronal excitability by:

  • Increasing Sodium Conductance: The compound facilitates a more significant influx of sodium ions during action potentials.
  • Modulating Inactivation Properties: It alters the inactivation kinetics, allowing for prolonged action potential firing.

Data

Research indicates that activation leads to:

  • Increased Frequency of Action Potentials: In vitro studies demonstrate that neurons treated with Nav1.1 activator 1 exhibit higher firing rates compared to untreated controls.
  • Rescue from Pathological States: In models of Dravet syndrome, treatment with this activator has shown promise in reducing seizure frequency.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics may include:

  • State at Room Temperature: Likely a solid or liquid depending on its molecular weight and structure.
  • Stability: Stability under various pH conditions and temperatures should be assessed during formulation development.

Chemical Properties

  • Reactivity: The compound may be reactive towards nucleophiles due to functional groups present in its structure.
  • Solubility Profile: Understanding solubility is crucial for determining appropriate administration routes (oral, intravenous).
Applications

Scientific Uses

Nav1.1 activator 1 has significant potential applications in neuroscience research and therapeutics:

  • Treatment of Epilepsy: Particularly beneficial for patients with Dravet syndrome due to its ability to restore function in dysfunctional neurons.
  • Research Tool: Used in experimental settings to study neuronal excitability and sodium channel dynamics in various neurological conditions.
Introduction to Nav1.1 Channel Physiology and Pathophysiology

Role of Nav1.1 in Neuronal Excitability and Action Potential Generation

Voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is a transmembrane protein complex critical for initiating and propagating action potentials in the central nervous system. Structurally, Nav1.1 comprises four homologous domains (DI–DIV), each containing six transmembrane segments (S1–S6). The voltage-sensing domain (S1–S4) undergoes conformational changes during membrane depolarization, while the pore-forming domain (S5–S6) facilitates sodium ion influx [4] [8]. This channel exhibits rapid activation kinetics and fast inactivation, mediated by the intracellular loop between domains III and IV, which functions as an "inactivation gate" [4] [8].

Nav1.1 demonstrates a distinctive expression pattern within neural circuits. It localizes preferentially to the axon initial segments and nodes of Ranvier of gamma-aminobutyric acid (GABA)-ergic interneurons in the hippocampus, cortex, and cerebellum [1] [8]. During early development, Nav1.1 expression is low but increases postnatally, reaching peak levels in adulthood, coinciding with the maturation of inhibitory networks [1] [8]. Electrophysiological studies reveal that Nav1.1 activation lowers the threshold for action potential initiation in GABAergic interneurons, thereby enhancing inhibitory neurotransmission and maintaining excitatory-inhibitory balance in neural circuits [1] [4].

Table 1: Biophysical Properties of Major Neuronal Voltage-Gated Sodium Channels

Channel SubtypeEncoding GeneActivation ThresholdPrimary Neuronal LocalizationKinetic Profile
Nav1.1SCN1ALowGABAergic interneuron soma, AISFast activation, rapid inactivation
Nav1.2SCN2AModerateUnmyelinated axons, dendritesSlow inactivation
Nav1.3SCN3AHighDevelopmental (embryonic)Persistent current
Nav1.6SCN8ALowMyelinated axons, nodes of RanvierFast resurgent current

[1] [8]

Nav1.1 Dysfunction in Neurological Disorders: Epilepsy, Ataxia, and Proprioceptive Deficits

Loss-of-function mutations in SCN1A represent the most prevalent genetic etiology underlying severe epilepsy syndromes. Over 600 mutations have been identified, including truncations, missense variants, and deletions, which collectively impair channel trafficking or gating [1] [6]. The severity of the clinical phenotype correlates with the degree of Nav1.1 dysfunction:

  • Dravet Syndrome (Severe Myoclonic Epilepsy of Infancy): Haploinsufficiency of Nav1.1 (>70% of cases) selectively reduces sodium currents and action potential firing in hippocampal and cerebellar GABAergic interneurons. This leads to disinhibition of pyramidal neurons, network hyperexcitability, and refractory seizures. Comorbidities include cognitive impairment and thermoregulatory seizure triggers [1] [5] [6].
  • Genetic Epilepsy with Febrile Seizures Plus: Missense mutations (e.g., p.Arg1596Cys) cause intermediate loss-of-function. Biophysical analyses show hyperpolarized shifts in steady-state inactivation (V₁/₂ = -54.3 mV vs. -39.3 mV wild-type), reducing channel availability without altering activation kinetics [6].
  • Familial Hemiplegic Migraine Type 3: Gain-of-function mutations impair fast inactivation, leading to persistent sodium currents and cortical spreading depression [4] [8].

Cerebellar dysfunction manifests as ataxia due to impaired action potential firing in Nav1.1-expressing Purkinje neurons, which are critical for motor coordination [1] [8]. Additionally, reduced Nav1.1 activity in dorsal root ganglia sensory neurons contributes to altered proprioception and mechanical pain sensitization, as demonstrated by the efficacy of Nav1.1-selective modulators in reversing pain phenotypes in experimental models [4] [8].

Table 2: Neurological Disorders Associated with Nav1.1 Dysfunction

DisorderMutation TypeFunctional ConsequenceKey Clinical Manifestations
Dravet SyndromeTruncation/deletionHaploinsufficiencyRefractory seizures, cognitive decline, ataxia
GEFS+Missense (e.g., p.Arg1596Cys)Reduced channel availabilityFebrile seizures, generalized epilepsy
Familial Hemiplegic MigraineMissenseImpaired fast inactivationMigraine with aura, hemiparesis
Cerebellar AtaxiaLoss-of-functionReduced Purkinje neuron excitabilityGait imbalance, dysmetria
Peripheral NeuropathyReduced expressionAltered sensory neuron firingMechanical allodynia, proprioceptive deficits

[1] [4] [6]

Rationale for Targeted Pharmacological Modulation of Nav1.1

Conventional sodium channel blockers (e.g., carbamazepine) exacerbate seizures in Dravet syndrome by further inhibiting residual Nav1.1 activity in GABAergic interneurons [1]. This underscores the need for activators that selectively enhance Nav1.1 function to restore inhibitory neurotransmission. The rationale for this approach is multi-faceted:

  • Neuronal Subtype Selectivity: Nav1.1 enrichment in inhibitory interneurons provides a therapeutic opportunity. Potentiators can amplify GABAergic output specifically, counteracting network hyperexcitability without affecting excitatory neurons [1] [5].
  • Gating Modulation: Compounds like Hm1a (a spider toxin) bind the voltage-sensing domain IV (VSDIV), inhibiting fast and slow inactivation. This increases channel availability during high-frequency firing—a key deficit in epilepsy [4]. Synthetic triazole derivatives (e.g., rufinamide analogs) shift the voltage dependence of activation to more depolarized potentials, enhancing action potential initiation thresholds in interneurons [3].
  • Correcting Network Dysrhythmia: In Scn1a-mutant Dravet mice, quantitative electrocorticography reveals abnormal delta/theta oscillations. Nav1.1 potentiators (XPC compounds) attenuate these rhythms, shifting spectral power toward wild-type patterns, indicative of restored inhibitory control [5].
  • Beyond Epilepsy: Nav1.1 potentiation may benefit Alzheimer's disease, where interneuron hypofunction contributes to cognitive decline. Experimental overexpression of Nav1.1 in interneurons improves cognition in amyloid-transgenic mice [8].

Properties

Product Name

Nav1.1 activator 1

IUPAC Name

4-(2,5-difluorophenyl)-2-[(3S)-3-fluoropyrrolidin-1-yl]-N-(6-propan-2-ylpyridin-3-yl)pyridine-3-carboxamide

Molecular Formula

C24H23F3N4O

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C24H23F3N4O/c1-14(2)21-6-4-17(12-29-21)30-24(32)22-18(19-11-15(25)3-5-20(19)27)7-9-28-23(22)31-10-8-16(26)13-31/h3-7,9,11-12,14,16H,8,10,13H2,1-2H3,(H,30,32)/t16-/m0/s1

InChI Key

HRGJTEFGFUJXIF-INIZCTEOSA-N

SMILES

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F

Solubility

not available

Canonical SMILES

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CCC(C3)F)C4=C(C=CC(=C4)F)F

Isomeric SMILES

CC(C)C1=NC=C(C=C1)NC(=O)C2=C(C=CN=C2N3CC[C@@H](C3)F)C4=C(C=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.